4-[1-(Aminooxy)ethyl]-3-fluorophenol
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Overview
Description
4-[1-(Aminooxy)ethyl]-3-fluorophenol is a chemical compound that features a phenol group substituted with a fluorine atom and an aminooxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminooxy)ethyl]-3-fluorophenol can be achieved through several methods. One common approach involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is a convenient alternative to the well-known reaction of N-hydroxyphthalimide with alcohols under Mitsunobu conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Aminooxy)ethyl]-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminooxy group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[1-(Aminooxy)ethyl]-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Aminooxy)ethyl]-3-fluorophenol involves its ability to form stable oximes with carbonyl-containing compounds. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. The molecular targets and pathways involved include enzymes in amino acid metabolism and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Aminooxy-3-aminopropane: Another aminooxy compound with similar inhibitory properties.
α-Difluoromethylornithine: A well-known enzyme inhibitor used in similar applications.
Uniqueness
4-[1-(Aminooxy)ethyl]-3-fluorophenol is unique due to the presence of both a fluorine atom and an aminooxyethyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H10FNO2 |
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Molecular Weight |
171.17 g/mol |
IUPAC Name |
4-(1-aminooxyethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO2/c1-5(12-10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |
InChI Key |
ZMWCBINVUKLMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)ON |
Origin of Product |
United States |
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